molecular formula C9H10F3NO4 B14363387 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid CAS No. 90254-36-7

4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

Cat. No.: B14363387
CAS No.: 90254-36-7
M. Wt: 253.17 g/mol
InChI Key: QZNOKGUGFSLBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is a chemical compound with the molecular formula C8H10F3NO4 It is known for its unique structure, which includes a pyridine ring substituted with an ethoxy group and an oxidopyridinium ion, paired with trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid typically involves the reaction of 4-ethoxypyridine with an oxidizing agent to form the 1-oxidopyridin-1-ium ion. This intermediate is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient oxidizing agents and continuous flow reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridinium derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxypyridine: A precursor in the synthesis of the compound.

    1-Oxidopyridin-1-ium: An intermediate in the synthesis process.

    Trifluoroacetic acid: A common reagent used in various chemical reactions.

Uniqueness

4-Ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid is unique due to its combination of an ethoxy-substituted pyridine ring and an oxidopyridinium ion paired with trifluoroacetic acid. This unique structure imparts distinct chemical properties and reactivity, making it valuable in diverse research applications.

Properties

CAS No.

90254-36-7

Molecular Formula

C9H10F3NO4

Molecular Weight

253.17 g/mol

IUPAC Name

4-ethoxy-1-oxidopyridin-1-ium;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO2.C2HF3O2/c1-2-10-7-3-5-8(9)6-4-7;3-2(4,5)1(6)7/h3-6H,2H2,1H3;(H,6,7)

InChI Key

QZNOKGUGFSLBGL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=[N+](C=C1)[O-].C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.